(R)-2-(3-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde
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Overview
Description
®-2-(3-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde is an organic compound featuring a thiophene ring substituted with a 3-chlorophenyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur source.
Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a 3-chlorophenylboronic acid and a thiophene derivative.
Aldehyde Functionalization: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, using a formylating agent like DMF and POCl3.
Industrial Production Methods
Industrial production of ®-2-(3-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The 3-chlorophenyl group can undergo nucleophilic aromatic substitution reactions, particularly with strong nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: ®-2-(3-Chlorophenyl)-2,5-dihydrothiophene-3-carboxylic acid
Reduction: ®-2-(3-Chlorophenyl)-2,5-dihydrothiophene-3-methanol
Substitution: Various substituted thiophene derivatives depending on the nucleophile used
Scientific Research Applications
®-2-(3-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be utilized in the development of organic semiconductors and conductive polymers.
Chemical Biology: It serves as a probe for studying biological processes involving thiophene derivatives.
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Mechanism of Action
The mechanism of action of ®-2-(3-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the 3-chlorophenyl group and the aldehyde functional group allows for interactions with active sites, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(3-Chlorophenyl)glycine
- ®-3-Chlorostyrene oxide
- ®-2-Chloro-1-(3-chlorophenyl)ethanol
Uniqueness
®-2-(3-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde is unique due to the combination of its thiophene ring, 3-chlorophenyl group, and aldehyde functional group. This combination imparts distinct chemical reactivity and potential for diverse applications compared to similar compounds.
Properties
Molecular Formula |
C11H9ClOS |
---|---|
Molecular Weight |
224.71 g/mol |
IUPAC Name |
(2R)-2-(3-chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde |
InChI |
InChI=1S/C11H9ClOS/c12-10-3-1-2-8(6-10)11-9(7-13)4-5-14-11/h1-4,6-7,11H,5H2/t11-/m1/s1 |
InChI Key |
IAHGNQXDYWWFOE-LLVKDONJSA-N |
Isomeric SMILES |
C1C=C([C@H](S1)C2=CC(=CC=C2)Cl)C=O |
Canonical SMILES |
C1C=C(C(S1)C2=CC(=CC=C2)Cl)C=O |
Origin of Product |
United States |
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